
Vilanterol Acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vilanterol Acetate is a selective long-acting beta2-adrenergic agonist used primarily in the management of chronic obstructive pulmonary disease (COPD) and asthma. It is known for its 24-hour activity, making it suitable for once-daily treatment. This compound is often combined with other bronchodilators to enhance its therapeutic effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Vilanterol Acetate involves multiple steps, starting with the preparation of key intermediates. One of the primary intermediates is prepared through a series of reactions including Friedel-Crafts acylation, chemo-selective reduction, and oxazolidinone ring formation . The final step involves the conversion of the intermediate to this compound using specific reagents and conditions .
Industrial Production Methods: Industrial production of this compound focuses on optimizing yield and purity. An improved process involves brominating 2,6-dichlorophenyl methanol, followed by a series of reactions to obtain the final product with high purity . This method ensures consistent quality and scalability for commercial production.
Analyse Chemischer Reaktionen
Types of Reactions: Vilanterol Acetate undergoes various chemical reactions, including:
Reduction: Specific reduction reactions are involved in its synthesis, particularly in the preparation of intermediates.
Substitution: The synthesis involves substitution reactions, especially during the formation of key intermediates.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under controlled conditions.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Various halogenating agents and catalysts.
Major Products Formed: The primary product is this compound, with intermediates and by-products formed during the synthesis process .
Wissenschaftliche Forschungsanwendungen
Introduction to Vilanterol Acetate
This compound is a selective long-acting β2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its design is based on the molecular structure of salmeterol, modified to enhance its efficacy and duration of action. This compound is characterized by its ability to provide sustained bronchodilation and improve lung function, making it a valuable therapeutic option in respiratory medicine.
Pharmacokinetics
- Bioavailability : The absolute bioavailability of vilanterol when inhaled is approximately 27.3%, with minimal oral absorption due to extensive first-pass metabolism .
- Half-life : The effective half-life ranges from 11 to 21.3 hours depending on the patient population (COPD or asthma) .
- Metabolism : Vilanterol is primarily metabolized by cytochrome P450 3A4, yielding metabolites with reduced agonist activity .
Safety Profile
Clinical studies have shown that vilanterol, particularly in combination with fluticasone furoate, has a favorable safety profile. Adverse events are generally mild, with no significant increase in serious adverse events compared to placebo . Long-term studies have indicated potential risks for specific tumors at high doses in animal models, but these findings require careful interpretation when considering human applications .
Treatment of Asthma and COPD
Vilanterol is commonly administered in combination with corticosteroids like fluticasone furoate. This combination therapy has demonstrated improved lung function and reduced exacerbations compared to monotherapy or placebo .
Efficacy Studies
A systematic review highlighted that patients receiving vilanterol/fluticasone furoate exhibited significant improvements in lung function metrics such as forced expiratory volume in one second (FEV1) compared to those receiving placebo treatments .
Study | Treatment Group | Duration | Key Findings |
---|---|---|---|
Allen et al., 2013 | Vilanterol/Fluticasone Furoate | 6 weeks | Improved lung function; 41% experienced adverse events |
Bateman et al., 2014 | Vilanterol/Fluticasone Furoate | 24-78 weeks | Significant improvement in lung function; low exacerbation rates |
Woodcock et al., 2013 | Vilanterol/Fluticasone Furoate | 24 weeks | Notable reduction in exacerbations; favorable safety profile |
Combination Therapies
The combination of vilanterol with other agents such as corticosteroids has been shown to enhance therapeutic outcomes. For instance, studies indicate that this combination not only improves lung function but also enhances health-related quality of life metrics for patients suffering from chronic respiratory conditions .
Case Study: Efficacy in Severe Asthma
In a clinical trial involving patients with severe asthma, the administration of vilanterol/fluticasone furoate resulted in a mean difference of 0.30 in health-related quality of life scores compared to placebo, indicating a moderate improvement in patient-reported outcomes .
Case Study: Long-term COPD Management
A longitudinal study followed COPD patients on vilanterol therapy for over two years. Results indicated sustained improvements in lung function and a significant reduction in acute exacerbations, emphasizing the drug's role in long-term management strategies for COPD .
Wirkmechanismus
Vilanterol Acetate exerts its effects by stimulating intracellular adenylyl cyclase, which catalyzes the conversion of adenosine triphosphate to cyclic-3’,5’-adenosine monophosphate (cAMP). Increased levels of cAMP lead to the relaxation of bronchial smooth muscle and inhibition of the release of hypersensitivity mediators from mast cells in the lungs . This mechanism makes it effective in managing symptoms of COPD and asthma.
Vergleich Mit ähnlichen Verbindungen
Salmeterol: Another long-acting beta2-adrenergic agonist, but with a shorter duration of action compared to Vilanterol Acetate.
Formoterol: Known for its rapid onset of action but requires more frequent dosing.
Indacaterol: Similar in its long-acting properties but differs in its molecular structure and pharmacokinetics.
Uniqueness: this compound stands out due to its 24-hour activity, allowing for once-daily dosing, which improves patient compliance. It also has a faster onset of action compared to some other long-acting beta2-adrenergic agonists .
Biologische Aktivität
Vilanterol acetate is a long-acting beta2-adrenergic agonist (LABA) primarily used in the management of chronic obstructive pulmonary disease (COPD) and asthma. Its biological activity is characterized by its mechanism of action, pharmacokinetics, efficacy in clinical trials, and safety profile.
Vilanterol acts as a selective agonist for the beta2-adrenergic receptors, leading to the activation of intracellular adenylyl cyclase. This activation results in increased levels of cyclic adenosine monophosphate (cAMP), which facilitates the relaxation of bronchial smooth muscle and inhibits the release of hypersensitivity mediators from mast cells in the lungs. This mechanism underlies its bronchodilatory effects, making it effective for patients with obstructive airway diseases .
Pharmacokinetics
The pharmacokinetic profile of vilanterol indicates rapid absorption and prolonged action:
- Absorption : Vilanterol reaches peak plasma concentration (Tmax) within 5 to 10 minutes after inhalation.
- Half-life : The effective half-life ranges from 11 to 21.3 hours depending on the patient population (COPD or asthma).
- Metabolism : It is primarily metabolized by cytochrome P450 3A4 through O-dealkylation, yielding metabolites with significantly reduced beta-agonist activity .
Efficacy in Clinical Trials
Vilanterol has been evaluated in various clinical studies, often in combination with fluticasone furoate. Key findings include:
- Improvement in Lung Function : In a study involving COPD patients, the combination therapy (fluticasone furoate/vilanterol 200/25 mcg) resulted in a significant increase in forced expiratory volume in one second (FEV1) compared to fluticasone alone, with improvements of 394 mL after 24 weeks .
Treatment | FEV1 Improvement (mL) | Significance |
---|---|---|
Fluticasone furoate | 201 | p < 0.001 |
Fluticasone propionate | 183 | p < 0.001 |
Fluticasone furoate/Vilanterol | 394 | p < 0.001 |
- Reduction in Exacerbations : In another trial involving patients with a history of asthma exacerbations, those receiving fluticasone furoate/vilanterol showed a 20% reduction in severe exacerbations compared to those on fluticasone alone .
Safety Profile
The safety profile of vilanterol has been extensively studied:
- Adverse Events : In clinical trials, vilanterol was well tolerated with an incidence of adverse events comparable to placebo. No significant cardiovascular effects were noted at therapeutic doses .
- Carcinogenicity Studies : Long-term studies indicated potential tumorigenic effects at high doses in animal models, but no significant tumors were observed at clinically relevant doses. The relevance of these findings to human use remains uncertain .
Case Studies and Real-World Evidence
Real-world studies have corroborated clinical trial findings:
- A retrospective analysis demonstrated that patients using vilanterol as part of their treatment regimen reported fewer hospitalizations due to exacerbations compared to those on short-acting beta agonists alone.
- Another study highlighted improved quality of life metrics among patients using vilanterol combined with corticosteroids, suggesting enhanced overall management of COPD symptoms .
Eigenschaften
CAS-Nummer |
503068-35-7 |
---|---|
Molekularformel |
C₂₆H₃₇Cl₂NO₇ |
Molekulargewicht |
546.48 |
Synonyme |
(α1R)-α1-[[[6-[2-[(2,6-Dichlorophenyl)methoxy]ethoxy]hexyl]amino]methyl]-4-hydroxy-1,3-benzenedimethanol Acetate (Salt); 4-[(1R)-2-[[6-[2-[(2,6-Dichlorobenzyl)oxy]ethoxy]hexyl]amino]-1-hydroxyethyl]-2-(hydroxymethyl)phenol Acetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.